Cas no 1378259-47-2 (4-Bromo-8-isopropylquinoline-3-carboxylic acid)
4-Bromo-8-isopropylquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-8-isopropylquinoline-3-carboxylic acid
- 4-Bromo-8-isopropyl-quinoline-3-carboxylic acid
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- Inchi: 1S/C13H12BrNO2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H,16,17)
- InChI Key: QZVIZQHVNUISCY-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)O)=CN=C2C=1C=CC=C2C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 295
- XLogP3: 3.5
- Topological Polar Surface Area: 50.2
4-Bromo-8-isopropylquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM262232-1g |
4-Bromo-8-isopropylquinoline-3-carboxylic acid |
1378259-47-2 | 97% | 1g |
$561 | 2021-08-18 | |
| Chemenu | CM262232-5g |
4-Bromo-8-isopropylquinoline-3-carboxylic acid |
1378259-47-2 | 97% | 5g |
$1346 | 2021-08-18 | |
| Chemenu | CM262232-10g |
4-Bromo-8-isopropylquinoline-3-carboxylic acid |
1378259-47-2 | 97% | 10g |
$1772 | 2021-08-18 | |
| Chemenu | CM262232-1g |
4-Bromo-8-isopropylquinoline-3-carboxylic acid |
1378259-47-2 | 97% | 1g |
$594 | 2022-06-13 |
4-Bromo-8-isopropylquinoline-3-carboxylic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-Bromo-8-isopropylquinoline-3-carboxylic acid
4-Bromo-8-isopropylquinoline-3-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1378259-47-2, commonly referred to as 4-Bromo-8-isopropylquinoline-3-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities. The quinoline core of this molecule serves as a scaffold for various functional groups, making it a versatile platform for drug discovery and chemical synthesis.
Recent studies have highlighted the importance of 4-Bromo-8-isopropylquinoline-3-carboxylic acid in the development of novel therapeutic agents. The bromine substituent at the 4-position and the isopropyl group at the 8-position contribute to the molecule's electronic and steric properties, which are critical for its interaction with biological targets. Additionally, the carboxylic acid group at the 3-position introduces acidity and hydrogen bonding capabilities, further enhancing its bioavailability and pharmacokinetic profile.
One of the most promising applications of 4-Bromo-8-isopropylquinoline-3-carboxylic acid lies in its potential as an anticancer agent. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation, such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90). These findings underscore its potential as a lead compound for developing next-generation anticancer therapies.
Beyond oncology, 4-Bromo-8-isopropylquinoline-3-carboxylic acid has also shown promise in neurodegenerative disease research. Preclinical studies suggest that this compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The quinoline moiety is known to interact with metal ions such as copper and zinc, which are implicated in amyloid-beta toxicity. This dual functionality makes it a compelling candidate for drug development in neurology.
The synthesis of 4-Bromo-8-isopropylquinoline-3-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts alkylation for introducing the isopropyl group and bromination reactions to install the bromine substituent. The carboxylic acid group is typically introduced via oxidation or hydrolysis reactions, depending on the starting materials used.
From an analytical standpoint, 4-Bromo-8-isopropylquinoline-3-carboxylic acid can be characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms its molecular formula and exact mass, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structural arrangement. X-ray crystallography has also been employed to determine its three-dimensional conformation, which is essential for understanding its molecular interactions.
In terms of stability and storage, 4-Bromo-8-isopropylquinoline-3-carboxylic acid should be stored under inert conditions to prevent oxidation or degradation. Its solubility properties make it suitable for various experimental setups, including cell culture assays and in vitro enzyme assays.
Looking ahead, ongoing research aims to further optimize 4-Bromo-8-isopropylquinoline-3-carboxylic acid by modifying its substituents to enhance potency and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials.
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